molecular formula C36H41N3O8 B611141 TAMRA-PEG4-Alkyne CAS No. 1225057-68-0

TAMRA-PEG4-Alkyne

Cat. No.: B611141
CAS No.: 1225057-68-0
M. Wt: 643.74
InChI Key: WQEIEHQRZQLUSE-UHFFFAOYSA-N
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Description

TAMRA-PEG4-Alkyne is a compound that combines the fluorescent dye tetramethylrhodamine (TAMRA) with a polyethylene glycol (PEG) linker and an alkyne functional group. This compound is widely used in bioimaging and click chemistry applications due to its bright fluorescence and ability to form stable triazole linkages with azide-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Scientific Research Applications

TAMRA-PEG4-Alkyne has a wide range of applications in scientific research:

    Bioimaging: Used as a fluorescent probe for imaging azide-tagged biomolecules in living cells and tissues.

    Proteomics: Employed in the selective labeling and identification of proteins through click chemistry.

    Drug Delivery: Utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.

    Chemical Biology: Applied in the study of glycosylation and other post-translational modifications.

Mechanism of Action

The Alkyne groups in TAMRA-PEG4-Alkyne can react with Azide groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction .

Safety and Hazards

TAMRA-PEG4-Alkyne is not classified as a hazard . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If inhaled, it is recommended to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA-PEG4-Alkyne typically involves the following steps:

    Synthesis of TAMRA: Tetramethylrhodamine is synthesized through the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine.

    Attachment of PEG Linker: The PEG linker is attached to TAMRA through an amide bond formation. This is achieved by reacting TAMRA with a PEG derivative containing a carboxylic acid group in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Introduction of Alkyne Group: The alkyne group is introduced by reacting the PEGylated TAMRA with propargylamine in the presence of a coupling reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound consistently .

Chemical Reactions Analysis

Types of Reactions

TAMRA-PEG4-Alkyne primarily undergoes click chemistry reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage .

Common Reagents and Conditions

    Reagents: Azide-containing molecules, copper(I) catalyst (e.g., copper(I) bromide), and a reducing agent (e.g., sodium ascorbate).

    Conditions: The reaction is typically carried out in an aqueous or mixed solvent system at room temperature or slightly elevated temperatures.

Major Products

The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of TAMRA and the functional properties of the azide-containing molecule .

Comparison with Similar Compounds

Similar Compounds

    Tetramethylrhodamine Alkyne: Similar to TAMRA-PEG4-Alkyne but lacks the PEG linker, which can affect its solubility and biocompatibility.

    Fluorescein Alkyne: Another fluorescent alkyne compound, but with different excitation and emission properties compared to TAMRA.

    Cy3 Alkyne: A cyanine dye-based alkyne compound with different spectral properties and applications.

Uniqueness

This compound is unique due to its combination of a bright fluorescent dye, a flexible PEG linker, and an alkyne functional group. This combination enhances its solubility, biocompatibility, and versatility in various click chemistry applications .

Properties

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N3O8/c1-6-14-43-16-18-45-20-21-46-19-17-44-15-13-37-35(40)25-7-10-28(31(22-25)36(41)42)34-29-11-8-26(38(2)3)23-32(29)47-33-24-27(39(4)5)9-12-30(33)34/h1,7-12,22-24H,13-21H2,2-5H3,(H-,37,40,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEIEHQRZQLUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCC#C)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.